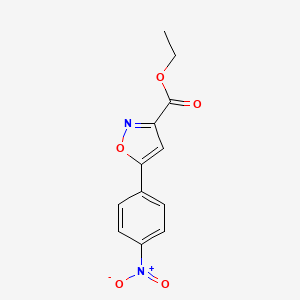Ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate
CAS No.:
Cat. No.: VC16475328
Molecular Formula: C12H10N2O5
Molecular Weight: 262.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H10N2O5 |
|---|---|
| Molecular Weight | 262.22 g/mol |
| IUPAC Name | ethyl 5-(4-nitrophenyl)-1,2-oxazole-3-carboxylate |
| Standard InChI | InChI=1S/C12H10N2O5/c1-2-18-12(15)10-7-11(19-13-10)8-3-5-9(6-4-8)14(16)17/h3-7H,2H2,1H3 |
| Standard InChI Key | GOCOARSXHUWDGZ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate (CAS: 487034-01-5) has the molecular formula CHNO and a molecular weight of 274.22 g/mol. Its structure comprises:
-
A five-membered isoxazole ring (positions 3 and 5 substituted).
-
A para-nitrophenyl group at position 5 of the isoxazole.
-
An ethyl ester (-COOCHCH) at position 3.
The nitro group (-NO) and ester functionality confer distinct electronic and steric properties, influencing reactivity in substitution and cycloaddition reactions . X-ray crystallography of related compounds reveals near-coplanar alignment between the isoxazole and phenyl rings, stabilized by conjugated π-systems .
Synthesis and Optimization
Synthetic Pathway
The synthesis follows a three-step protocol (Scheme 1):
Step 1: Claisen Condensation
4-Nitroacetophenone reacts with diethyl oxalate in ethanol using sodium ethoxide as a base, yielding ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate .
Step 2: Cyclization
The dioxobutanoate intermediate undergoes cyclization with hydroxylamine hydrochloride in ethanol, forming the isoxazole ring .
Step 3: Reduction (Optional)
The nitro group can be reduced to an amine using stannous chloride, producing ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate .
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | NaOEt, EtOH, 0°C → RT | 52% |
| 2 | NHOH·HCl, EtOH, reflux | 44% |
| 3 | SnCl, EtOAc, reflux | 47% |
Physicochemical Properties
Physical Characteristics
Spectral Data
-
IR (KBr, cm⁻¹):
-
H-NMR (500 MHz, DMSO-d):
Reactivity and Functionalization
Key Reactions
-
Nucleophilic Substitution: The ester group reacts with hydrazine hydrate to form 5-(4-nitrophenyl)isoxazole-3-carbohydrazide, a precursor for Schiff bases and heterocycles .
-
Nitro Reduction: Catalytic hydrogenation or Sn/HCl reduces -NO to -NH, enabling access to aminophenyl derivatives .
-
Aldehyde Condensation: The hydrazide intermediate couples with aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde) to yield N-substituted hydrazides .
Derivatives and Applications
| Derivative | Structure | Application |
|---|---|---|
| 5-(4-Nitrophenyl)isoxazole-3-carbohydrazide | Ar-NH-NH-CO-isoxazole | Antimicrobial agents |
| Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate | Ar-NH-isoxazole | Anticancer research |
Industrial and Research Applications
-
Organic Synthesis: Serves as a building block for heterocycles, dyes, and ligands .
-
Material Science: Nitro groups enhance thermal stability, making it suitable for high-performance polymers.
-
Pharmaceutical Intermediates: Key precursor for NSAIDs and kinase inhibitors .
Comparison with Structural Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume